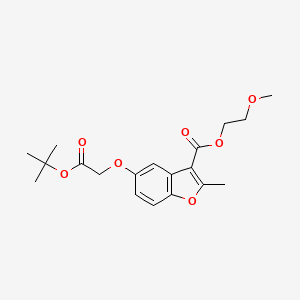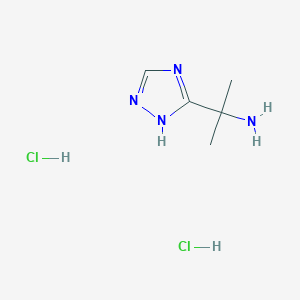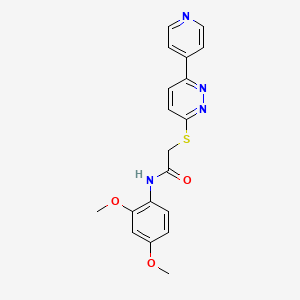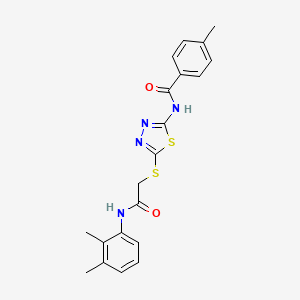
N-((6-(furan-2-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a tetrahydro-2H-pyran-4-carboxamide group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions including acylation, oxidation, and substitution .Molecular Structure Analysis
The molecular structure of similar compounds often involves a dihedral angle between the furan and pyridine rings .Chemical Reactions Analysis
Similar compounds have been subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Applications De Recherche Scientifique
Biological Activities and Applications
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, sharing structural similarities with the specified compound, have shown potent in vitro and in vivo antiprotozoal activities. These compounds demonstrate strong DNA affinities and significant efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases caused by these pathogens (Ismail et al., 2004).
Synthesis of Heterocycles : Research has been conducted on the synthesis of thio- and furan-fused heterocycles, which includes the development of novel compounds starting from related acid derivatives. These synthesized compounds have potential applications in the development of new pharmacologically active molecules due to their unique structural features (Ergun et al., 2014).
Anticancer and Anti-inflammatory Agents : The synthesis of novel pyrazolopyrimidines derivatives has shown promising results as anticancer and anti-5-lipoxygenase agents, suggesting the potential of structurally similar compounds in therapeutic applications for cancer and inflammation (Rahmouni et al., 2016).
Chemical Synthesis and Characterization
Synthetic Methodologies : Studies on the synthesis of furan-fused and related heterocycles provide insights into novel synthetic routes and methodologies for constructing complex molecules with potential biological activities. This includes strategies for intramolecular cyclization and transformation of furan-fused heterocycles, highlighting the versatility of these compounds in chemical synthesis (Ergun et al., 2014).
Structural Characterization : Research focusing on the structural characterization of pyridine and furan dicarboxamide derivatives emphasizes the importance of supramolecular and coordination chemistry in the discovery of new pharmacologically active compounds. The detailed crystallographic studies provide valuable information for the design and synthesis of novel compounds with enhanced biological activities (Pućkowska et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(13-5-8-20-9-6-13)18-11-12-3-4-14(17-10-12)15-2-1-7-21-15/h1-4,7,10,13H,5-6,8-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJUXUQFPZFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2670987.png)




![7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2670996.png)



![Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate](/img/structure/B2671001.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2671002.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2671005.png)
![[(2,3-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2671007.png)